[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
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Overview
Description
These compounds contain a myo-inositol attached to the phosphate group of a glycerol-3-phosphate moiety, with two acyl chains linked to the glycerol at the O1- and O2- positions through ester linkages . This compound is commonly used in scientific research due to its unique chemical properties that allow it to form stable bilayers and vesicles, making it an essential component in liposome formulations and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation with phosphoinositol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol has a wide range of applications in scientific research:
Mechanism of Action
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol exerts its effects by forming stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets in the body. The molecular targets and pathways involved include interactions with cellular membranes and participation in vesicular trafficking processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar properties, used in liposome formulations and drug delivery systems.
1,2-Dioctanoyl-sn-glycero-3-phosphate: A related compound used in the study of phosphatidic acids and their role in cellular processes.
Uniqueness
1,2-Dioctanoyl-sn-glycero-3-phosphoinositol is unique due to its specific structure, which allows it to participate in a wide range of biological processes and applications. Its ability to form stable bilayers and vesicles makes it particularly valuable in drug delivery and membrane studies .
Properties
IUPAC Name |
[3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47O13P/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKKDCTWWVPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47O13P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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